2-Amino-4-chloro-6-nitrobenzothiazole
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Overview
Description
2-Amino-4-chloro-6-nitrobenzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic structures containing a benzene ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-nitrobenzothiazole typically involves the cyclization of substituted anilines with thiocyanates in the presence of bromine. The reaction is carried out in an ice-cold acetic acid medium. The product is then acylated with chloroacetyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes that are optimized for high yield and purity. These methods may include the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic solvents like water .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-nitrobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride in aqueous medium are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and carbimides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups attached to the benzene or thiazole rings .
Scientific Research Applications
2-Amino-4-chloro-6-nitrobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-nitrobenzothiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like acetylcholinesterase, which is important for the treatment of neurodegenerative disorders. The compound’s effects are mediated through hydrogen bonding and π-π interactions with the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-nitrobenzothiazole
- 2-Chloro-6-nitrobenzothiazole
- 6-Nitrobenzothiazole
Comparison
2-Amino-4-chloro-6-nitrobenzothiazole is unique due to the presence of both amino and chloro groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-6-nitro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYEBICGKGSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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